1-(2-Methoxyphenyl)piperazine dihydrochloride

Catalog No.
S615244
CAS No.
38869-49-7
M.F
C11H18Cl2N2O
M. Wt
265.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Methoxyphenyl)piperazine dihydrochloride

CAS Number

38869-49-7

Product Name

1-(2-Methoxyphenyl)piperazine dihydrochloride

IUPAC Name

1-(2-methoxyphenyl)piperazine;dihydrochloride

Molecular Formula

C11H18Cl2N2O

Molecular Weight

265.18 g/mol

InChI

InChI=1S/C11H16N2O.2ClH/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13;;/h2-5,12H,6-9H2,1H3;2*1H

InChI Key

ZGWQDMTYAQEMHA-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCNCC2.Cl.Cl

Synonyms

1-(2-methoxyphenyl)piperazine, 1-(2-methoxyphenyl)piperazine dihydrochloride, 1-(2-methoxyphenyl)piperazine hydrochloride, 1-(ortho-methoxyphenyl)piperazine, o-methoxyphenylpiperazine

Canonical SMILES

COC1=CC=CC=C1N2CCNCC2.Cl.Cl

The exact mass of the compound 1-(2-Methoxyphenyl)piperazine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Organic Synthesis

  • Functionalization of Pyrazolylvinyl Ketones: Studies have explored the use of MPP dihydrochloride as a nucleophile in Aza-Michael addition reactions. This allows for the attachment of the piperazine ring to pyrazolylvinyl ketone molecules, potentially leading to the development of novel compounds with interesting properties [1].

Source

[1] To functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction. ()

Material Science

  • Synthesis of Tröger's Base Derivatives: Research has investigated the use of MPP dihydrochloride in the preparation of cyclic amine-substituted Tröger's base derivatives. Tröger's bases are a class of chromogenic compounds used in analytical chemistry. Modifying them with MPP dihydrochloride could potentially lead to new types of Tröger's bases with enhanced properties [2].

Source

[2] To prepare cyclic amine substituted Tröger′s base derivatives. ()

  • Development of Functionalized Bis(mercaptoimidazolyl)borates: Studies have explored the reaction of MPP dihydrochloride with [(1-methyl-2-mercaptoimidazol-5-yl)carbonyl]succinimide, an activated ester, to generate functionalized bis(mercaptoimidazolyl)borates. These compounds have potential applications in material science due to their interesting properties [3].

1-(2-Methoxyphenyl)piperazine dihydrochloride is a chemical compound with the molecular formula C11H16N2O2ClHC_{11}H_{16}N_{2}O\cdot 2ClH and a molecular weight of 265.18 g/mol. This compound is categorized under various classifications, including antihypertensives and antipsychotics, and serves as an impurity reference material in pharmaceutical testing . The compound features a piperazine ring substituted with a methoxyphenyl group, which contributes to its biological activity.

Typical of piperazine derivatives. These include:

  • Alkylation: The nitrogen atoms in the piperazine ring can undergo alkylation, leading to the formation of various derivatives.
  • Acylation: Acyl groups can be introduced to the nitrogen atoms, modifying the compound's pharmacological properties.
  • Hydrochloride Formation: The dihydrochloride form indicates that the compound can react with hydrochloric acid to form stable salts, enhancing its solubility and stability .

The biological activity of 1-(2-Methoxyphenyl)piperazine dihydrochloride is primarily linked to its potential use as an antipsychotic and antihypertensive agent. Research has indicated that piperazine derivatives exhibit various pharmacological effects, including:

  • Dopaminergic Activity: The compound may interact with dopamine receptors, which is significant for antipsychotic effects.
  • Serotonergic Activity: It may also influence serotonin receptors, contributing to mood stabilization and anxiety reduction .
  • Cardiovascular Effects: As an antihypertensive agent, it may help in managing blood pressure through vasodilation mechanisms.

The synthesis of 1-(2-Methoxyphenyl)piperazine dihydrochloride typically involves several steps:

  • Formation of 1-(2-Methoxyphenyl)piperazine: This can be achieved through a condensation reaction between 2-methoxyphenylamine and piperazine.
  • Hydrochloride Salt Formation: The base form of the compound can be converted into its dihydrochloride salt by reacting it with hydrochloric acid in an aqueous solution.
  • Purification: The resulting product is often purified through recrystallization or chromatography techniques to achieve the desired purity .

1-(2-Methoxyphenyl)piperazine dihydrochloride has several applications, including:

  • Pharmaceutical Reference Material: It is used as a reference standard in forensic laboratories and pharmaceutical research.
  • Chemical Synthesis Studies: The compound serves as a building block for synthesizing other pharmacologically active compounds.
  • Research Tool: It is utilized in studies examining the pharmacodynamics and pharmacokinetics of piperazine derivatives .

Interaction studies involving 1-(2-Methoxyphenyl)piperazine dihydrochloride have focused on its effects on neurotransmitter systems. Research indicates that this compound may interact with:

  • Dopamine Receptors: Potentially influencing dopaminergic signaling pathways relevant to psychiatric disorders.
  • Serotonin Receptors: Modulating serotonergic activity, which may affect mood and anxiety disorders.
  • Adrenergic Receptors: Its antihypertensive properties suggest interactions with adrenergic signaling pathways .

Several compounds share structural similarities with 1-(2-Methoxyphenyl)piperazine dihydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-(4-Chlorophenyl)piperazine hydrochlorideC11H14ClN2Exhibits stronger dopaminergic activity
1-(3-Methoxyphenyl)piperazineC11H16N2ODifferent methoxy substitution affects activity
1-(2-Fluorophenyl)piperazineC11H13FN2Fluorine substitution alters pharmacokinetics
1-(2-Nitrophenyl)piperazineC11H14N4O2Nitro group introduces different reactivity

Uniqueness

The uniqueness of 1-(2-Methoxyphenyl)piperazine dihydrochloride lies in its specific methoxy substitution on the phenyl ring, which influences its interaction with neurotransmitter systems differently compared to other piperazine derivatives. This characteristic potentially enhances its therapeutic profile in treating psychiatric conditions while also providing antihypertensive effects.

UNII

8ES41BS53U

Related CAS

35386-24-4 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

38869-49-7

Wikipedia

N-(2-methoxyphenyl)piperazine dihydrochloride

Dates

Last modified: 08-15-2023

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